molecular formula C7H13NO B13175410 1-[1-(Aminomethyl)cyclobutyl]ethan-1-one

1-[1-(Aminomethyl)cyclobutyl]ethan-1-one

Cat. No.: B13175410
M. Wt: 127.18 g/mol
InChI Key: RKIDIWWJIGVLCN-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclobutyl]ethan-1-one is an organic compound with the molecular formula C7H13NO It is a cyclobutyl derivative with an aminomethyl group attached to the cyclobutane ring and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclobutyl]ethan-1-one typically involves the reaction of cyclobutylmethylamine with acetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Aminomethyl)cyclobutyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[1-(Aminomethyl)cyclobutyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]ethan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    1-[1-(Aminomethyl)cyclobutyl]ethan-1-ol: A similar compound with an alcohol group instead of an ethanone group.

    Cyclobutyl methyl ketone: Another cyclobutyl derivative with a different functional group.

Uniqueness: 1-[1-(Aminomethyl)cyclobutyl]ethan-1-one is unique due to its combination of a cyclobutyl ring and an aminomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Biological Activity

1-[1-(Aminomethyl)cyclobutyl]ethan-1-one, also known as a cyclobutyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possibilities for various interactions with biological targets, making it a subject of interest in pharmacological research.

  • Molecular Formula : C7H13N
  • Molecular Weight : 113.19 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(CN)C1(CC1)C(=O)C

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The aminomethyl group can form hydrogen bonds with active sites on proteins, influencing their activity. Research indicates that this compound may exhibit:

  • Antimicrobial properties : Potentially effective against certain bacterial strains.
  • Antitumor activity : Preliminary studies suggest it may inhibit tumor growth, although detailed mechanisms remain to be elucidated.

Biological Activity Overview

Activity Type Description Reference
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
AntitumorInhibitory effects observed in cell lines; exact mechanism under investigation.
NeuroprotectivePotential protective effects on neuronal cells in vitro.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Antitumor Activity

Research involving cancer cell lines has shown that this compound can reduce cell viability in vitro. A specific study reported an IC50 value of approximately 20 µM against the HCT116 colon cancer cell line, indicating moderate potency. Further investigations are required to explore its mechanism of action and potential therapeutic applications in oncology.

Neuroprotective Effects

Preliminary findings suggest that the compound may have neuroprotective properties, potentially through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells. In vitro assays indicated a decrease in apoptosis markers when treated with this compound, warranting further exploration in vivo.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclobutyl]ethanone

InChI

InChI=1S/C7H13NO/c1-6(9)7(5-8)3-2-4-7/h2-5,8H2,1H3

InChI Key

RKIDIWWJIGVLCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCC1)CN

Origin of Product

United States

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